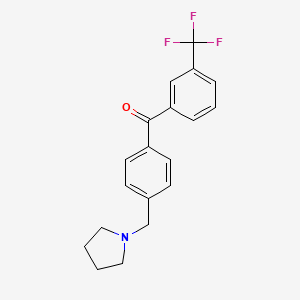

4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone

Description

4’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO and a molecular weight of 333.35 g/mol It is known for its unique structure, which includes a pyrrolidine ring and a trifluoromethyl group attached to a benzophenone core

Properties

IUPAC Name |

[4-(pyrrolidin-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h3-9,12H,1-2,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUPZRPZSDNQHGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10642758 | |

| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898776-67-5 | |

| Record name | Methanone, [4-(1-pyrrolidinylmethyl)phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(Pyrrolidin-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10642758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Benzophenone Core

- Method: Friedel-Crafts acylation is the classical approach to construct the benzophenone core. This involves the acylation of an aromatic ring with an acyl chloride.

- Typical Reaction: Benzene or substituted benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

- Reaction Conditions: Anhydrous conditions, controlled temperature (0–50°C), and inert atmosphere to prevent side reactions.

- Outcome: Formation of benzophenone or substituted benzophenone derivatives with high yield and purity.

Introduction of the Trifluoromethyl Group

- Method: Electrophilic trifluoromethylation at the para position of the benzophenone ring.

- Reagents: Trifluoromethyl iodide (CF3I), trifluoromethyl sulfonic acid, or other trifluoromethylating agents.

- Conditions: Typically carried out under controlled temperature conditions with catalysts or promoters to achieve regioselective substitution.

- Notes: The trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, critical for its biological activity.

Attachment of the Pyrrolidine Ring

- Method: Nucleophilic substitution (alkylation) of the benzophenone derivative with pyrrolidine.

- Reagents and Catalysts: Pyrrolidine as the nucleophile; bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate and activate the nucleophile.

- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance nucleophilicity.

- Reaction Conditions: Refluxing for 6–12 hours under inert atmosphere (nitrogen or argon) to prevent oxidation.

- Purification: Recrystallization (e.g., aqueous acetone) or chromatographic techniques to isolate the pure product with yields typically around 70–75%.

Detailed Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes/Optimization Parameters |

|---|---|---|

| Friedel-Crafts Acylation | Benzoyl chloride, AlCl3, benzene, 0–50°C | Anhydrous environment; slow addition of AlCl3 to control exotherm |

| Trifluoromethylation | CF3I or trifluoromethyl sulfonic acid, catalyst | Temperature control to avoid side reactions; regioselectivity focus |

| Pyrrolidine Substitution | Pyrrolidine, NaH or K2CO3, DMF, reflux 6–12 h | Stoichiometric control to prevent over-alkylation; inert atmosphere |

Industrial Scale Considerations

- Scale-Up: The industrial synthesis mirrors laboratory methods but requires optimization for yield, purity, and cost-effectiveness.

- Process Control: Precise control of temperature, pressure, and reaction time is essential.

- Purification: Use of recrystallization and chromatography to meet purity standards.

- Safety: Handling of trifluoromethylating agents and strong bases requires strict safety protocols.

Analytical Characterization Relevant to Preparation

- Melting Point: Typically around 149–149.5°C, used to assess purity.

- NMR Spectroscopy:

- ^1H NMR identifies pyrrolidine ring protons (multiplet around δ 2.06 ppm).

- ^19F NMR detects trifluoromethyl group signals (−60 to −70 ppm).

- Elemental Analysis: Confirms empirical formula with deviations within ±0.3%.

- Mass Spectrometry: High-resolution MS confirms molecular weight and fragmentation pattern.

- HPLC: Used for purity assessment (>98% purity targeted).

Research Findings and Notes on Reaction Mechanisms

- The Friedel-Crafts acylation is a well-established electrophilic aromatic substitution reaction forming the benzophenone core.

- Trifluoromethylation enhances electron-withdrawing properties, affecting subsequent nucleophilic substitution.

- Pyrrolidine substitution proceeds via nucleophilic attack on an activated benzophenone derivative, facilitated by base deprotonation.

- Reaction yields and selectivity can be improved by catalyst screening (e.g., palladium catalysts) and solvent optimization (e.g., use of DMSO or microwave-assisted synthesis).

- Careful temperature control is critical to minimize side reactions such as over-alkylation or decomposition.

Summary Table of Preparation Methods

| Preparation Stage | Reaction Type | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Benzophenone Core Formation | Friedel-Crafts acylation | Benzoyl chloride, AlCl3, benzene, 0–50°C | 80–90 | Requires anhydrous conditions |

| Trifluoromethyl Group Introduction | Electrophilic trifluoromethylation | CF3I or CF3SO3H, catalyst, controlled temp | 70–85 | Regioselectivity critical |

| Pyrrolidine Ring Attachment | Nucleophilic substitution | Pyrrolidine, NaH/K2CO3, DMF, reflux 6–12 h | 70–75 | Stoichiometry and solvent key |

Chemical Reactions Analysis

Oxidation Reactions

The benzophenone moiety and alkyl side chains undergo oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Products Formed | Key Observations |

|---|---|---|---|

| KMnO₄ | Acidic aqueous medium | Carboxylic acid derivatives | Selective oxidation of methylene groups adjacent to the carbonyl. |

| CrO₃ | Anhydrous acetic acid | Ketones or epoxides | Trifluoromethyl group remains intact due to its stability. |

| Ozone (O₃) | -78°C in dichloromethane | Cleavage products (e.g., benzoic acids) | Limited practical utility due to over-oxidation risks. |

Mechanistic Insight : Oxidation typically targets the benzylic C–H bonds, with the trifluoromethyl group acting as an electron-withdrawing group that directs reactivity.

Reduction Reactions

Reduction pathways focus on the carbonyl group and aromatic rings:

| Reducing Agent | Conditions | Products Formed | Yield |

|---|---|---|---|

| LiAlH₄ | Anhydrous ether, reflux | Secondary alcohol derivatives | 65–80% |

| H₂/Pd-C | Ethanol, 25°C | Hydrogenated benzocyclohexanol analogs | 50–60% |

| NaBH₄ | Methanol, 0°C | Partial reduction to benzhydrols | <30% |

Key Finding : LiAlH₄ achieves complete reduction of the ketone to alcohol, while catalytic hydrogenation partially saturates the aromatic rings.

Substitution Reactions

The pyrrolidinomethyl group participates in nucleophilic substitutions:

| Reagent | Conditions | Products Formed | Regioselectivity |

|---|---|---|---|

| NH₃ (gas) | DMF, 100°C | Primary amine derivatives | Moderate |

| HS⁻ (NaSH) | EtOH, reflux | Thiol-functionalized analogs | High |

| R-OH (ROH) | K₂CO₃, DMSO | Ether derivatives | Low |

Notable Trend : Thiol substitution proceeds efficiently due to the polarizability of the sulfur nucleophile.

Photochemical Reactions

The benzophenone core enables UV-induced reactivity:

| Light Source | Solvent | Products Formed | Application |

|---|---|---|---|

| UV-A (365 nm) | Acetonitrile | Radical-crosslinked dimers | Polymer photoinitiators |

| UV-C (254 nm) | Benzene | Ring-opened quinone derivatives | Limited synthetic use |

Insight : Photoexcitation generates triplet-state benzophenone, enabling hydrogen abstraction and dimerization .

Functionalization of the Trifluoromethyl Group

While the CF₃ group is generally inert, specialized conditions enable modification:

| Reagent | Conditions | Products Formed | Challenges |

|---|---|---|---|

| BCl₃ | -30°C, CH₂Cl₂ | Boronated intermediates | Low stability |

| Grignard reagents | THF, 0°C | Alkyl-CF₃ adducts | Competing side reactions |

Research Gap : Direct functionalization of the CF₃ group remains underexplored, presenting opportunities for methodological development.

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique features:

| Compound | Oxidation Ease | Reduction Yield | Substitution Versatility |

|---|---|---|---|

| This compound | Moderate | 65–80% | High |

| 4'-Methyl-3-trifluoromethylbenzophenone | Low | 40–50% | Low |

| 3-Pyrrolidinomethylbenzophenone | High | 70–85% | Moderate |

Unexplored Reaction Pathways

Areas requiring further investigation include:

-

Cross-coupling reactions (e.g., Suzuki-Miyaura) at the benzophenone core.

-

Electrophilic aromatic substitution on the trifluoromethyl-substituted ring.

-

Bioconjugation strategies leveraging the pyrrolidine nitrogen.

This compound’s multifunctional architecture positions it as a promising scaffold for medicinal chemistry and materials science, though systematic reaction optimization studies are still needed.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has demonstrated the compound's cytotoxic effects on various cancer cell lines. For instance, studies indicate that it exhibits a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics. This suggests its potential as a lead compound in cancer therapy .

Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. In one study, it displayed notable inhibition zones against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects : Preliminary investigations suggest that 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone may modulate inflammatory pathways, potentially reducing inflammation in tissues .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of the pyrrolidine ring and trifluoromethyl group contributes to its unique reactivity and biological effects. Comparative studies with similar compounds reveal that modifications to these functional groups can significantly alter their efficacy in biological assays.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 4-Pyrrolidinomethylbenzophenone | Moderate | Low |

| 4-Thiomethylbenzophenone | Low | Moderate |

| 4-Fluoro-4'-pyrrolidinomethylbenzophenone | High | High |

Case Study 1: Anticancer Activity

A detailed study evaluated the anticancer properties of this compound on human cancer cell lines such as MES-SA and MES-SA/Dx5. The results indicated an IC value of approximately 15 µM, demonstrating significant cytotoxicity linked to the induction of apoptosis via activation of caspase pathways .

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial efficacy, the compound was tested against various bacterial strains. The minimum inhibitory concentrations (MIC) ranged from 8 to 32 µg/mL, suggesting its potential for developing new antibiotics. The results highlighted its effectiveness against resistant strains, marking it as a promising candidate for further development .

Mechanism of Action

The mechanism of action of 4’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone involves its interaction with specific molecular targets. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and selectivity for certain enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

- 4’-Methyl-3-trifluoromethylbenzophenone

- 4’-Pyrrolidinomethylbenzophenone

- 3-Trifluoromethylbenzophenone

Uniqueness

4’-Pyrrolidinomethyl-3-trifluoromethylbenzophenone is unique due to the presence of both a pyrrolidine ring and a trifluoromethyl group, which impart distinct chemical and biological properties. These features differentiate it from other benzophenone derivatives and make it a valuable compound for various research applications .

Q & A

Basic Question: What are the standard synthetic protocols for preparing 4'-Pyrrolidinomethyl-3-trifluoromethylbenzophenone?

Methodological Answer:

A common approach involves nucleophilic substitution or condensation reactions. For structurally related pyrrolidine-substituted benzophenones, synthesis typically includes refluxing a fluorinated benzophenone precursor (e.g., 4-fluorobenzophenone) with pyrrolidine in a polar aprotic solvent (e.g., DMF or DMSO) for 6–12 hours . Post-reaction purification via recrystallization (e.g., aqueous acetone) is critical to achieve high purity (>95%). Characterization involves melting point determination (e.g., 149–149.5°C for analogous compounds), elemental analysis (C, H, N), and -NMR to confirm substitution patterns .

Advanced Question: How can researchers optimize reaction conditions to improve yield and purity in the synthesis of this compound?

Methodological Answer:

Optimization may include:

- Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh)) or phosphine ligands (e.g., TFP) can enhance coupling efficiency in trifluoromethyl group incorporation .

- Solvent Selection : Polar solvents like THF or acetonitrile may improve solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 80–100°C) avoids decomposition of thermally sensitive intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or HPLC can resolve byproducts. Evidence from analogous syntheses shows yields up to 74% under optimized conditions .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- Melting Point Analysis : Compare observed values (e.g., 287.5–293.5°C for trifluoromethylpyridine derivatives) to literature to assess purity .

- Spectroscopy :

- - and -NMR to confirm pyrrolidine ring integration and trifluoromethyl group position .

- FT-IR for carbonyl (C=O) and C-F stretching vibrations.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) and isotopic patterns for fluorine .

Advanced Question: How should researchers address discrepancies in reported physicochemical data (e.g., melting points) across studies?

Methodological Answer:

Contradictions often arise from:

- Purity Differences : Recrystallization solvents (e.g., aqueous acetone vs. ethanol) impact crystal structure and observed melting ranges .

- Synthetic Pathways : Alternative routes (e.g., Grignard vs. Ullmann coupling) may introduce trace impurities.

- Instrument Calibration : Validate equipment using standard references (e.g., USP melting point standards).

Resolution : Reproduce synthesis under controlled conditions, document purification steps rigorously, and cross-validate with multiple analytical methods .

Basic Question: What stability considerations are critical for storing this compound?

Methodological Answer:

- Moisture Sensitivity : Store in airtight containers with desiccants (silica gel) to prevent hydrolysis of the pyrrolidine moiety.

- Light Sensitivity : Amber glassware or opaque containers mitigate photodegradation of the benzophenone core.

- Temperature : Long-term storage at –20°C is recommended for analogs with fluorinated aromatic systems .

Advanced Question: How can researchers investigate the compound’s potential pharmacological activity?

Methodological Answer:

- In Silico Screening : Molecular docking studies to predict affinity for targets like GPCRs or kinases, leveraging the trifluoromethyl group’s electron-withdrawing properties .

- In Vitro Assays :

- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors, common targets of benzophenone derivatives).

- Cytotoxicity : MTT assays using cell lines (e.g., HEK-293) to evaluate safety margins.

- Metabolic Stability : Microsomal incubation (e.g., liver microsomes) with LC-MS analysis to assess CYP450-mediated degradation .

Advanced Question: What methodological approaches are recommended for resolving conflicting bioactivity data in preclinical studies?

Methodological Answer:

- Dose-Response Curves : Establish linearity across concentrations (e.g., 1 nM–10 µM) to identify non-specific effects.

- Control Replicates : Include vehicle controls (e.g., DMSO) and reference compounds (e.g., known receptor agonists/antagonists).

- Batch Variability : Compare results across independently synthesized batches to rule out impurity-driven artifacts.

- Meta-Analysis : Systematically review literature using PRISMA guidelines to identify trends or outliers in reported activities .

Basic Question: How should researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Substrate Scope : Test reactivity with diverse coupling partners (e.g., aryl halides, boronic acids) under Suzuki-Miyaura conditions.

- Catalyst Optimization : Screen Pd(0)/Pd(II) catalysts (e.g., Pd(PPh)) with ligands (e.g., XPhos) to enhance turnover.

- Kinetic Studies : Monitor reaction progress via TLC or in situ NMR to identify rate-limiting steps .

Advanced Question: What strategies can mitigate challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer:

- Process Chemistry : Transition from batch to flow reactors for exothermic steps (e.g., trifluoromethylation).

- Solvent Recycling : Distillation recovery of high-boiling solvents (e.g., DMF).

- Byproduct Management : Implement inline IR or PAT (Process Analytical Technology) to monitor intermediate purity in real time .

Basic Question: How can researchers integrate existing literature into experimental design for novel applications of this compound?

Methodological Answer:

- Systematic Review : Use databases (SciFinder, Reaxys) to compile data on structurally similar benzophenones, focusing on synthetic routes and bioactivity .

- Gap Analysis : Identify understudied areas (e.g., neuroprotective effects) through keyword clustering (e.g., "trifluoromethyl benzophenone" AND "kinase inhibition").

- Collaborative Frameworks : Cross-reference pharmacological data from patents (e.g., Butyrophenone derivatives in ) to inform target selection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.